N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
Description
The compound N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide features a fused benzothiazole ring system with a methoxy substituent, a sulfonylated benzamide group, and a 4-methylpiperidine moiety.
Properties
IUPAC Name |
N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S2/c1-4-26-20-10-7-18(30-3)15-21(20)31-23(26)24-22(27)17-5-8-19(9-6-17)32(28,29)25-13-11-16(2)12-14-25/h5-10,15-16H,4,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOIOXJKPBLAPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the ethyl and methoxy groups. The final steps involve the addition of the piperidine sulfonyl group and the formation of the benzamide linkage. Common reagents used in these reactions include ethyl bromide, methoxyamine, and piperidine sulfonyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to maximize efficiency and minimize costs. This often involves the use of automated reactors and continuous flow systems. The reaction conditions are carefully monitored and controlled to ensure consistent quality and yield. Additionally, purification steps such as crystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace specific functional groups in the compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress.
Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Structural Analogues from Sulfonylbenzamide and Triazole Families
Key Compounds :
- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] ()
- (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives ()
- Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) ()
Functional Group Analysis
| Compound | Core Structure | Key Functional Groups | Notable Substituents |
|---|---|---|---|
| Target Compound | Benzothiazole-2-ylidene | Benzamide, sulfonyl, methoxy, methylpiperidine | 3-Ethyl, 6-methoxy, 4-methylpiperidinyl |
| Triazoles [7–9] | 1,2,4-Triazole | Sulfonylphenyl, thione, difluorophenyl | Halogens (Cl, Br) |
| Dioxothiazolidine-Benzamide | Thiazolidine-2,4-dione | Benzamide, dioxothiazolidinylidene | Phenyl, methylene linker |
| I-6230 | Ethyl benzoate | Pyridazinylphenethylamino, ester | Ethyl ester, pyridazine |
Key Observations :
- The sulfonyl group in both the target compound and triazoles [7–9] enhances polarity and may influence crystal packing or solubility .
- Unlike the amide linkage in the target compound, I-6230 () contains an ester group , which is more prone to hydrolysis, suggesting differences in pharmacokinetic profiles .
Spectral and Physicochemical Properties
- IR Spectroscopy :
- Tautomerism : Triazoles [7–9] exist exclusively in the thione tautomer , as evidenced by missing S-H stretches in IR spectra. The target compound’s benzothiazole-2-ylidene system may exhibit resonance stabilization but lacks tautomeric flexibility .
Hydrogen Bonding and Crystal Packing
- However, the latter’s thione group (C=S) participates in weaker hydrogen bonds compared to amides .
- Ethyl benzoates (e.g., I-6230) lack strong hydrogen bond donors, relying on weaker interactions like van der Waals forces, which may reduce melting points compared to sulfonylated benzamides .
Biological Activity
N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a synthetic compound with potential therapeutic applications. Understanding its biological activity is crucial for assessing its efficacy and safety in clinical settings.
Chemical Structure and Properties
The compound features a complex molecular structure that includes a benzothiazole moiety and a piperidine sulfonamide group. This structural configuration is believed to contribute to its biological properties.
The compound is primarily investigated for its interaction with the metabotropic glutamate receptor 5 (mGluR5). Research indicates that antagonism of this receptor may have implications for treating neurological disorders, including anxiety and depression . The benzothiazole derivative's ability to modulate neurotransmitter systems highlights its potential as a neuropharmacological agent.
Antidepressant Effects
Several studies have explored the antidepressant-like effects of compounds similar to this compound. In animal models, administration of these compounds has shown significant reductions in immobility time during forced swim tests, suggesting an increase in serotonergic neurotransmission .
Anticonvulsant Activity
The compound's potential anticonvulsant properties were assessed using various seizure models, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Preliminary results indicated that certain derivatives exhibited notable efficacy in reducing seizure frequency and severity. For instance, compounds structurally related to the target compound demonstrated effective ED50 values of 32.08 mg/kg in MES tests .
Study 1: Antidepressant Activity
In a controlled study involving rodents, N-[3-(4-methylpiperidin-1-sulfonyl)benzamide] derivatives were administered over a period of two weeks. The results indicated a significant decrease in depressive-like behaviors compared to control groups, correlating with increased levels of brain-derived neurotrophic factor (BDNF) .
Study 2: Anticonvulsant Efficacy
A series of experiments evaluated the anticonvulsant efficacy of related benzothiazole derivatives. The study found that compounds with similar structural features to N-[3-(4-methylpiperidin-1-sulfonyl)benzamide] significantly inhibited seizure activity in both MES and PTZ models, suggesting a promising avenue for further development .
Data Tables
| Biological Activity | Model Used | ED50 (mg/kg) | Effect |
|---|---|---|---|
| Antidepressant-like | Forced Swim Test | Not specified | Reduced immobility time |
| Anticonvulsant | Maximal Electroshock | 32.08 | Reduced seizure frequency |
| Anticonvulsant | Pentylenetetrazole | 40.34 | Reduced seizure severity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
